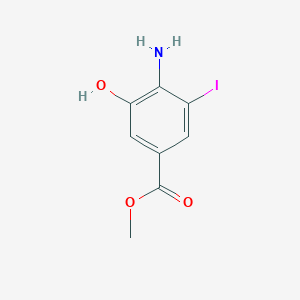
Methyl 4-amino-3-hydroxy-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C8H8INO3. This compound is known for its unique chemical structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzoate ester. It is widely used in various scientific research fields due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-hydroxy-5-iodobenzoate typically involves the iodination of methyl 4-amino-3-hydroxybenzoate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl 4-amino-3-oxo-5-iodobenzoate.
Reduction: Methyl 4-amino-3-hydroxy-5-aminobenzoate.
Substitution: Methyl 4-amino-3-hydroxy-5-azidobenzoate.
Scientific Research Applications
Methyl 4-amino-3-hydroxy-5-iodobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the hydroxy group.
Methyl 4-iodobenzoate: Lacks both the amino and hydroxy groups.
Methyl 3-hydroxy-4-iodobenzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 4-amino-3-hydroxy-5-iodobenzoate is unique due to the presence of all three functional groups (amino, hydroxy, and iodine) on the benzoate ester. This combination of functional groups provides it with distinctive chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 4-amino-3-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3 |
InChI Key |
QBPXGPDDTDBZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















